(S)-6-Ethylchroman-4-amine
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Overview
Description
(S)-6-Ethylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Ethylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Ethylation: Introduction of the ethyl group at the 6-position is achieved through alkylation reactions.
Amine Introduction: The amine group is introduced at the 4-position via reductive amination or other suitable amination techniques.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Ethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanones, while reduction can produce different amine derivatives.
Scientific Research Applications
(S)-6-Ethylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Ethylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Ethylchroman-4-amine: The racemic mixture of the compound.
6-Methylchroman-4-amine: A similar compound with a methyl group instead of an ethyl group.
6-Propylchroman-4-amine: A compound with a propyl group at the 6-position.
Uniqueness
(S)-6-Ethylchroman-4-amine is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its racemic mixture and other similar compounds. The (S)-enantiomer may exhibit higher potency or selectivity in certain applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4S)-6-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m0/s1 |
InChI Key |
IEPIMUROQDSURV-JTQLQIEISA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OCC[C@@H]2N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
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